(2,6-Dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone
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Overview
Description
(2,6-Dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone is a complex organic compound characterized by the presence of multiple hydroxyl groups attached to a benzophenone core. This compound is notable for its potential biological activities, including enzyme inhibition and antioxidant properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone typically involves the condensation of appropriate phenolic precursors under controlled conditions. One common method includes the reaction of 2,6-dihydroxybenzaldehyde with 2,3,4-trihydroxybenzaldehyde in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the methanone linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
(2,6-Dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenolic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Corresponding alcohols.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, (2,6-Dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone is used as a precursor for synthesizing more complex molecules. Its multiple hydroxyl groups make it a versatile building block for various organic syntheses.
Biology
Biologically, this compound has been studied for its enzyme inhibition properties, particularly against carbonic anhydrase isozymes . It shows potential as a lead compound for developing new pharmaceuticals targeting these enzymes.
Medicine
In medicine, the antioxidant properties of this compound are of interest for developing treatments for oxidative stress-related conditions. Its ability to inhibit specific enzymes also makes it a candidate for drug development.
Industry
Industrially, this compound can be used in the formulation of antioxidants for various applications, including food preservation and cosmetic products.
Mechanism of Action
The mechanism by which (2,6-Dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone exerts its effects involves the interaction with specific molecular targets, such as enzymes. For instance, its inhibition of carbonic anhydrase isozymes is due to its ability to bind to the active site of the enzyme, thereby preventing the hydration of carbon dioxide . The multiple hydroxyl groups facilitate strong interactions with the enzyme’s active site, enhancing its inhibitory potency.
Comparison with Similar Compounds
Similar Compounds
(3,4-Dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone: Similar structure but with different hydroxyl group positions.
(4-Hydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone: Another variant with a single hydroxyl group on one phenyl ring.
Maclurin: A naturally occurring compound with a similar benzophenone core but different hydroxylation pattern.
Uniqueness
(2,6-Dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. Its ability to inhibit carbonic anhydrase isozymes with high potency sets it apart from other similar compounds .
Properties
CAS No. |
112232-16-3 |
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Molecular Formula |
C13H10O6 |
Molecular Weight |
262.21 g/mol |
IUPAC Name |
(2,6-dihydroxyphenyl)-(2,3,4-trihydroxyphenyl)methanone |
InChI |
InChI=1S/C13H10O6/c14-7-2-1-3-8(15)10(7)11(17)6-4-5-9(16)13(19)12(6)18/h1-5,14-16,18-19H |
InChI Key |
ZDROXNKXVHPNBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)O)C(=O)C2=C(C(=C(C=C2)O)O)O)O |
Origin of Product |
United States |
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